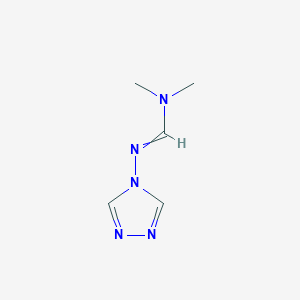
N,N-dimethyl-N'-(4H-1,2,4-triazol-4-yl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide is a chemical compound with the molecular formula C5H9N5 It is known for its unique structure, which includes a triazole ring, making it a valuable compound in various scientific research fields
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide typically involves the reaction of dimethylformamide dimethylacetal with 4-amino-1,2,4-triazole. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s triazole ring is of interest in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.
Itraconazole: Used in the treatment of various fungal infections, with a triazole ring that enhances its efficacy.
The uniqueness of N,N-dimethyl-N’-(4H-1,2,4-triazol-4-yl)methanimidamide lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-9(2)5-8-10-3-6-7-4-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWUTUQKXWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


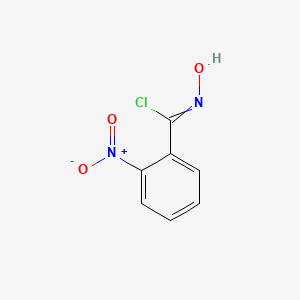
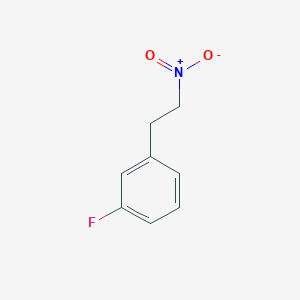
![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
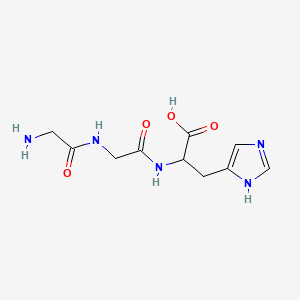
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
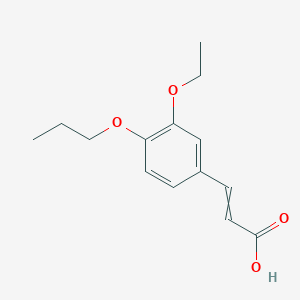
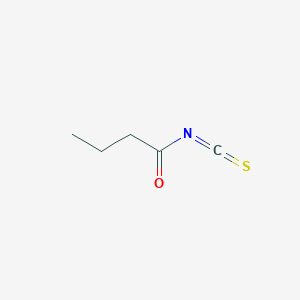
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
